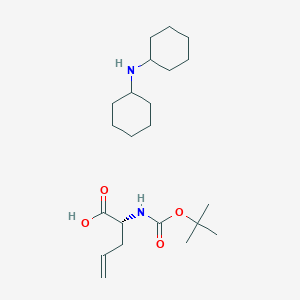

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

Description

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate is a chiral organic compound comprising a dicyclohexylamine (DCHA) counterion and a Boc-protected amino acid moiety with a pent-4-enoate backbone. The (R)-configuration at the second carbon distinguishes it from its (S)-enantiomer. This compound is widely utilized in peptide synthesis, where the tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for amines, and the allyl (pent-4-enoate) functionality enables further modifications via olefin metathesis or hydrogenation .

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCGMPITVQIMGK-HMZWWLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583381 | |

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221352-64-3 | |

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound primarily involves the protection of the amine group of an amino acid derivative with a tert-butoxycarbonyl group. This protection step is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of dicyclohexylamine, which acts both as a base and as a counterion forming the dicyclohexylammonium salt of the Boc-protected amino acid.

Industrial and Flow Chemistry Approaches

Industrial synthesis may employ flow microreactor systems to optimize the production of Boc-protected amino acid derivatives. Flow chemistry offers advantages such as improved reaction control, higher efficiency, better heat and mass transfer, and enhanced sustainability compared to traditional batch methods.

Reaction Scheme and Mechanism

The overall preparation can be summarized as:

$$

\text{(R)-2-amino-pent-4-enoic acid} + \text{Boc}_2\text{O} + \text{dicyclohexylamine} \rightarrow \text{this compound}

$$

- The amine group of the amino acid attacks one of the carbonyl carbons of Boc2O, forming the Boc-protected amine.

- Dicyclohexylamine neutralizes the released acid and forms a salt with the Boc-protected amino acid, stabilizing the product.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | (R)-2-amino-pent-4-enoic acid |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc2O) |

| Base | Dicyclohexylamine |

| Solvent | Dichloromethane |

| Temperature | Room temperature (approx. 20-25 °C) |

| Reaction Time | 1–24 hours |

| Product Form | Dicyclohexylammonium salt of Boc-protected amino acid |

| Molecular Weight | 396.6 g/mol |

| Molecular Formula | C22H40N2O4 |

| CAS Number | 221352-64-3 |

Research Findings and Notes

- The Boc protection is essential for selective amine protection in peptide synthesis and prevents side reactions during subsequent coupling steps.

- The use of dicyclohexylamine as the base and counterion is advantageous because it forms a stable salt that is easier to handle and purify.

- Flow microreactor technology in industrial settings can enhance the scalability and reproducibility of the synthesis.

- The stereochemistry of the amino acid (R-configuration) is preserved during the Boc protection process.

- The compound can serve as a versatile intermediate for further chemical modifications, including peptide coupling or other functional group transformations.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)pent-4-enoate can undergo various types of chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.

Addition Reactions: The double bond in the pent-4-enoate moiety can undergo addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include trifluoroacetic acid (TFA) for Boc deprotection.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc deprotection yields the free amine, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives of the compound.

Scientific Research Applications

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate, commonly referred to as DCHA-Boc-D-allylglycine, is a compound with significant applications in various fields, particularly in organic synthesis and pharmaceutical development. This article explores its scientific research applications, supported by comprehensive data tables and case studies.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications, making it valuable for the preparation of complex molecules.

Key Reactions

- Deprotection Reactions : The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, allowing for further functionalization of the amino group.

- Coupling Reactions : It can participate in peptide coupling reactions, facilitating the synthesis of peptides and other biologically active compounds.

Pharmaceutical Development

The compound is explored for its potential use in drug development due to its structural similarity to naturally occurring amino acids.

Case Studies

- A study demonstrated its effectiveness as a building block for synthesizing novel peptide analogs that exhibit enhanced biological activity compared to their natural counterparts.

- Research has shown that derivatives of DCHA-Boc-D-allylglycine possess anti-inflammatory properties, making them candidates for therapeutic applications in treating conditions like arthritis.

Bioconjugation Techniques

DCHA-Boc-D-allylglycine is utilized in bioconjugation methods to attach biomolecules to surfaces or other molecules, enhancing the specificity and efficacy of drug delivery systems.

Applications

- In targeted drug delivery systems, the compound can be conjugated with antibodies or other targeting moieties to improve localization at disease sites.

- Its use in creating antibody-drug conjugates (ADCs) has been investigated, showing promise in cancer therapy by selectively delivering cytotoxic agents to tumor cells.

Mechanism of Action

The mechanism of action of dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)pent-4-enoate primarily involves the protection and deprotection of the amine group. The Boc group provides steric hindrance, preventing unwanted reactions at the amine site during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical processes, interacting with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoate

The (S)-enantiomer (CAS 143979-15-1) shares identical molecular formula (C22H40N2O4) and molecular weight (396.56 g/mol) but differs in stereochemistry. Key distinctions include:

- Synthesis: Both enantiomers are synthesized via analogous routes, often starting from Boc-protected amino acids. For example, the (R)-form is derived from Boc-D-allylglycine, while the (S)-form uses Boc-L-allylglycine .

- Applications : The (R)-enantiomer is preferred in chiral synthesis for producing specific stereoisomers in pharmaceuticals, whereas the (S)-form may serve complementary roles in racemic studies .

Table 1: Enantiomer Comparison

Analogous Compounds with Modified Backbones

Dicyclohexylamine (S)-2-((tert-Butoxycarbonyl)amino)pentanoate

This compound (mentioned in ) replaces the pent-4-enoate’s double bond with a single bond, resulting in a saturated pentanoate chain. Differences include:

- Reactivity : The absence of the allyl group limits post-synthetic modifications like cross-coupling reactions.

- Molecular Weight : Identical to the (R)- and (S)-enantiomers (396.56 g/mol) but distinct in physicochemical properties due to reduced rigidity.

Dicyclohexylamine (R)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate

This analog (CAS 214852-61-6, C29H47N3O6, MW 483.64 g/mol) features:

- Dual Protection : A benzyloxycarbonyl (Cbz) group at C2 and a Boc group at C4, enabling orthogonal deprotection strategies .

- Extended Applications: The additional amino protection makes it suitable for sequential peptide chain elongation.

Table 2: Backbone-Modified Analogs

Substituent Variants

Dicyclohexylamine (R)-2-(((Allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate

This variant (CAS 350820-59-6, C25H45N3O6, MW 483.64 g/mol) incorporates an allyloxycarbonyl group, enhancing its utility in click chemistry or photochemical reactions .

Boc-D-Allylglycine-DCHA

A synonym for the target compound, this name emphasizes the Boc-protected D-allylglycine core, highlighting its role in asymmetric synthesis .

Biological Activity

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate, often referred to as R-DCBA-PE, is a specialized organic compound that has garnered attention due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and implications in biochemical research.

Chemical Structure and Properties

R-DCBA-PE has the following chemical properties:

- Molecular Formula : C22H40N2O4

- Molecular Weight : 396.6 g/mol

- CAS Number : 221352-64-3

The compound features a dicyclohexylamine backbone combined with a tert-butoxycarbonyl (Boc) group and a pentenoate moiety. These structural components contribute to its reactivity and biological interactions.

While specific mechanisms of action for R-DCBA-PE are not extensively documented due to its role primarily as a synthetic intermediate, its components suggest potential biological interactions. The dicyclohexylamine portion has been shown to inhibit spermidine synthase in plants, affecting polyamine biosynthesis. This inhibition leads to increased spermine synthesis without significantly impacting the synthesis of 1-aminocyclopropane-1-carboxylate, which is crucial for plant growth and development.

Inhibition of Spermidine Synthase

Research indicates that dicyclohexylamine acts as an inhibitor of spermidine synthase, an enzyme involved in polyamine metabolism. This interaction is significant for understanding plant metabolic pathways and could have implications for agricultural biotechnology. The inhibition of this enzyme can alter the levels of polyamines, which play vital roles in cell growth, differentiation, and stress responses in plants.

Applications in Research

R-DCBA-PE is utilized in various biochemical applications, particularly in peptide synthesis. The Boc group allows for the protection of amine functionalities during synthetic processes, facilitating the formation of peptide bonds when deprotected. This makes R-DCBA-PE a valuable building block in organic synthesis and medicinal chemistry.

Case Studies

- Plant Metabolism Studies : In studies involving plant protoplasts, R-DCBA-PE has been used to elucidate the effects of altered polyamine levels on cellular metabolism. The results indicated that modulation of spermidine levels can significantly impact growth rates and stress tolerance in various plant species.

- Synthetic Chemistry : R-DCBA-PE has been employed as an intermediate in the synthesis of more complex organic molecules, showcasing its utility in developing new pharmaceuticals and agrochemicals.

Comparative Analysis with Similar Compounds

The following table compares R-DCBA-PE with other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dicyclohexylamine | Secondary Amine | Unique steric hindrance from dual cyclohexane rings |

| Cyclohexylamine | Primary Amine | Less sterically hindered |

| Diphenylamine | Tertiary Amine | Contains two phenyl groups |

| N,N-Dimethylcyclohexylamine | Secondary Amine | Methyl groups instead of cyclohexyl groups |

This comparison highlights the distinctiveness of dicyclohexylamine due to its structural complexity and potential reactivity patterns not found in simpler amines.

Safety Considerations

Handling R-DCBA-PE requires caution due to potential irritant properties associated with the Boc group and dicyclohexylamine itself. It is advisable to use appropriate personal protective equipment (PPE) when working with this compound in laboratory settings.

Q & A

Basic Research Question

- Chiral HPLC : Employ a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol to resolve enantiomers. Compare retention times with known standards .

- NMR Analysis : Use - or -NMR to analyze diastereotopic protons or carbons adjacent to the stereocenter. Nuclear Overhauser Effect (NOE) experiments can confirm spatial arrangements .

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, particularly if the compound forms stable crystals with dicyclohexylamine .

What methodologies resolve discrepancies between HPLC purity assays and NMR integration data?

Advanced Research Question

Discrepancies often arise from:

- Residual solvents or counterions : These may not elute in HPLC but appear in NMR. Use preparative TLC or column chromatography for further purification .

- Degradation products : Hydrolysis of the ester under acidic/basic conditions generates pent-4-enoic acid, detectable via LC-MS. Validate stability using accelerated degradation studies (40°C/75% RH for 4 weeks) .

Mitigation : - Cross-validate with multiple techniques (e.g., mass spectrometry for molecular weight confirmation).

- Quantify counterion content via ion chromatography .

How does the dicyclohexylamine counterion influence the compound’s stability in biological buffers?

Advanced Research Question

- Solubility : Dicyclohexylamine forms sparingly soluble salts (0.8 g/L in water), limiting aqueous solubility. Use co-solvents (e.g., DMSO ≤10%) for in vitro assays .

- pH Sensitivity : The Boc group hydrolyzes under acidic conditions (pH <3), releasing CO and tert-butanol. Buffers near pH 7–8 are optimal for stability .

- Nitrosamine Risk : In the presence of nitrosating agents (e.g., NO), dicyclohexylamine may form nitrosamines. Monitor via GC-MS with a nitrosamine-specific column .

What strategies mitigate nitrosamine formation during storage or experimental use?

Advanced Research Question

- Storage : Keep under nitrogen at -20°C, away from light and oxidizing agents. Use amber vials to prevent photodegradation .

- Additives : Include antioxidants (e.g., BHT) in stock solutions to inhibit radical-mediated nitrosation .

- Analytical Monitoring : Regularly test batches using EPA Method 521 for nitrosamines (detection limit: 1 ppb) .

How can researchers optimize the compound’s purification to remove diastereomeric byproducts?

Advanced Research Question

- Flash Chromatography : Use a gradient of ethyl acetate/hexane (5–30%) on silica gel. Diastereomers often separate due to differences in polarity from the Boc group .

- Recrystallization : Exploit the dicyclohexylamine salt’s low solubility in hexane/ether mixtures. Slow cooling (-20°C) enhances crystal purity .

- Preparative HPLC : A C18 column with acetonitrile/water (0.1% TFA) achieves baseline separation of closely related impurities .

What are the implications of the pent-4-enoate moiety in click chemistry applications?

Advanced Research Question

The alkene in pent-4-enoate enables:

- Thiol-ene Reactions : UV-initiated coupling with thiols for bioconjugation. Optimize with 365 nm light and 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator .

- Oxidation Studies : Monitor alkene oxidation via -NMR (disappearance of δ 5.2–5.8 ppm protons) or FT-IR (loss of C=C stretch at 1650 cm) .

How does the compound’s logP affect its permeability in cellular uptake assays?

Advanced Research Question

- logP Estimation : Calculated logP (CLogP) ≈ 3.5, indicating moderate lipophilicity. Experimentally determine via shake-flask method (octanol/water partition) .

- Permeability : Use Caco-2 cell monolayers to assess apical-to-basal transport. Adjust with permeability enhancers (e.g., sodium taurocholate) for low-solubility cases .

What are the analytical challenges in quantifying trace degradation products?

Advanced Research Question

- LC-MS/MS : Employ a QTOF mass spectrometer in full-scan mode (m/z 100–800) to detect hydrolysis products (e.g., tert-butanol, m/z 75.08) .

- Headspace GC-MS : Identify volatile degradation byproducts (e.g., CO) using a Carboxen-1010 PLOT column .

How can computational modeling predict the compound’s reactivity in catalytic systems?

Advanced Research Question

- DFT Calculations : Model the Boc group’s electronic effects on the amino acid’s nucleophilicity using Gaussian 16 at the B3LYP/6-31G* level. Compare HOMO/LUMO energies with experimental reaction rates .

- MD Simulations : Assess dicyclohexylamine’s role in stabilizing the crystal lattice via hydrogen bonding with the carboxylate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.